(Z)-6-methyl-3-(2-(1-phenylethylidene)hydrazinyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenylethanone moiety linked to a triazinyl hydrazone group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone typically involves a multi-step process. One common method starts with the preparation of 1-phenylethanone, which is then reacted with 5-hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide under acidic or basic conditions to form the desired hydrazone. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as hydrochloric acid or sodium acetate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazinyl hydrazone moiety can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is unique due to its specific combination of a phenylethanone moiety and a triazinyl hydrazone group. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H13N5O |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-methyl-3-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H13N5O/c1-8(10-6-4-3-5-7-10)14-16-12-13-11(18)9(2)15-17-12/h3-7H,1-2H3,(H2,13,16,17,18)/b14-8- |
InChI Key |
GDHSILRQLDZEFD-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C(/C)\C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.